1,5-Pentanediol, dicarbamate
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Overview
Description
1,5-Pentanediol, dicarbamate: is a chemical compound that belongs to the class of carbamates It is derived from 1,5-pentanediol, a diol with five carbon atoms, and carbamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanediol, dicarbamate can be synthesized through the reaction of 1,5-pentanediol with carbamoyl chloride or carbamic acid derivatives. The reaction typically involves the following steps:
Esterification: 1,5-Pentanediol reacts with carbamoyl chloride in the presence of a base such as pyridine to form the corresponding carbamate ester.
Purification: The reaction mixture is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yields and purity. The process may include:
Hydrogenation: Starting from furfural, a biomass-derived compound, 1,5-pentanediol is produced through hydrogenation.
Carbamoylation: The 1,5-pentanediol is then reacted with carbamoyl chloride in a continuous flow reactor to produce this compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanediol, dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1,5-pentanediol and carbamic acid.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Hydrolysis: 1,5-Pentanediol and carbamic acid.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Substitution: Substituted carbamates.
Scientific Research Applications
1,5-Pentanediol, dicarbamate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and polyesters.
Pharmaceuticals: Investigated for its potential use as a drug delivery agent due to its biocompatibility.
Materials Science: Utilized in the development of advanced materials with specific properties such as biodegradability and mechanical strength.
Mechanism of Action
The mechanism of action of 1,5-pentanediol, dicarbamate involves its interaction with molecular targets through its carbamate functional groups. These interactions can lead to:
Enzyme Inhibition: Carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site.
Polymerization: The diol and carbamate groups can undergo polymerization reactions to form long-chain polymers with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol, dicarbamate: Similar structure but with four carbon atoms in the diol.
1,6-Hexanediol, dicarbamate: Similar structure but with six carbon atoms in the diol.
Uniqueness
1,5-Pentanediol, dicarbamate is unique due to its specific carbon chain length, which imparts distinct properties such as flexibility and reactivity. Compared to 1,4-butanediol, dicarbamate and 1,6-hexanediol, dicarbamate, it offers a balance between rigidity and flexibility, making it suitable for a wide range of applications.
Properties
CAS No. |
78149-92-5 |
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Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-carbamoyloxypentyl carbamate |
InChI |
InChI=1S/C7H14N2O4/c8-6(10)12-4-2-1-3-5-13-7(9)11/h1-5H2,(H2,8,10)(H2,9,11) |
InChI Key |
NEMGHZMONCORDC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC(=O)N)CCOC(=O)N |
Origin of Product |
United States |
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